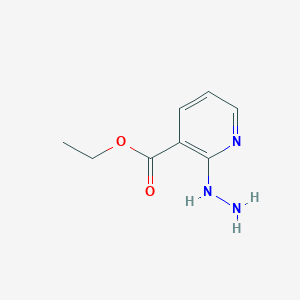

Ethyl 2-hydrazinonicotinate

CAS No.: 292155-95-4

Cat. No.: VC2658425

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292155-95-4 |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | ethyl 2-hydrazinylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11) |

| Standard InChI Key | WUTSCQRRPAROJE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=CC=C1)NN |

| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)NN |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-hydrazinonicotinate is a pyridine derivative containing a hydrazine group at the 2-position and an ethyl ester at the 3-position. The compound possesses the following fundamental chemical identifiers:

| Parameter | Value |

|---|---|

| IUPAC Name | ethyl 2-hydrazinylpyridine-3-carboxylate |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 292155-95-4 |

| PubChem CID | 53404568 |

| InChI | InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11) |

| InChIKey | WUTSCQRRPAROJE-UHFFFAOYSA-N |

The compound features a pyridine ring with a hydrazino (-NH-NH₂) substituent at the 2-position and an ethoxycarbonyl group at the 3-position. This structural arrangement contributes to its unique chemical reactivity and potential applications in synthesis .

Physical and Chemical Properties

Physical Properties

While specific physical property data for Ethyl 2-hydrazinonicotinate is limited in the scientific literature, its properties can be estimated based on structural similarities to related compounds:

| Property | Estimated Value/Characteristic |

|---|---|

| Physical State | Solid at room temperature |

| Color | Pale yellow to white crystalline solid |

| Solubility | Moderately soluble in organic solvents such as ethanol, methanol, DMSO, and DMF |

| Stability | Hygroscopic; sensitive to oxidation |

The hydrazino group in the compound makes it susceptible to oxidation, suggesting storage requirements similar to other hydrazine derivatives that typically require storage in inert atmospheres and protection from light .

Chemical Reactivity

Ethyl 2-hydrazinonicotinate exhibits reactivity patterns characteristic of both hydrazine derivatives and nicotinic acid esters:

-

The hydrazino group (-NH-NH₂) serves as a nucleophilic center, enabling reactions with electrophiles such as aldehydes, ketones, and acyl compounds.

-

The compound can participate in condensation reactions to form hydrazones, important intermediates in organic synthesis.

-

The ethyl ester functionality allows for transesterification or hydrolysis reactions under appropriate conditions.

-

As a pyridine derivative, the nitrogen atom in the pyridine ring can act as a weak base and potential coordination site for metals .

Synthesis Methodologies

The synthesis of Ethyl 2-hydrazinonicotinate typically involves nucleophilic substitution reactions starting from appropriately functionalized pyridine precursors. Several synthetic routes are documented in the literature:

From 2-Halopyridine-3-carboxylates

One common approach involves the nucleophilic substitution of a 2-halopyridine-3-carboxylate with hydrazine:

| Step | Reaction Conditions | Notes |

|---|---|---|

| 1 | Reaction of ethyl 2-chloronicotinate with excess hydrazine hydrate | Can be performed in polar solvents like ethanol or isopropanol |

| 2 | Heating under reflux (60-80°C) for 4-8 hours | Monitoring by TLC ensures completion |

| 3 | Workup and purification | Typically involves extraction and recrystallization steps |

Via HYNIC Modification

Another approach draws from methodologies used in preparing HYNIC (hydrazinonicotinic acid) derivatives, which are structurally related compounds:

-

Starting with appropriate nicotinic acid derivatives

-

Formation of activated esters using reagents such as succinimidyl 6-hydrazinonicotinate

-

Subsequent esterification with ethanol under controlled conditions

Applications and Research Significance

Pharmaceutical Intermediates

Ethyl 2-hydrazinonicotinate serves as a valuable building block in pharmaceutical synthesis due to its bifunctional nature:

-

The compound can be utilized in the preparation of heterocyclic scaffolds prevalent in medicinal chemistry.

-

Its ability to form hydrazones and hydrazides makes it suitable for the synthesis of compounds with potential biological activities.

-

Related compounds like Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate have been investigated for their pharmacological properties.

Radiopharmaceutical Applications

The structural relationship between Ethyl 2-hydrazinonicotinate and HYNIC (hydrazinonicotinic acid) derivatives suggests potential applications in radiopharmaceutical development:

-

HYNIC derivatives have been used as bifunctional chelating agents for technetium-99m labeling in nuclear medicine.

-

The hydrazino functionality allows for conjugation with biomolecules while providing a site for metal coordination.

-

Research on related compounds has demonstrated their utility in developing single-step kit formulations for radiopharmaceutical preparation .

Chemical Research

The compound's unique reactivity profile makes it valuable in fundamental chemical research:

-

As a model compound for studying hydrazine chemistry in heterocyclic systems

-

For investigating directed metalation and functionalization of pyridine rings

-

In the development of new synthetic methodologies for complex nitrogen-containing heterocycles

Comparative Analysis with Related Compounds

Ethyl 2-hydrazinonicotinate belongs to a family of hydrazino-substituted pyridine derivatives. Understanding its properties in relation to structural analogs provides valuable context:

Future Research Directions

Several promising avenues for future research involving Ethyl 2-hydrazinonicotinate include:

-

Exploration of its potential as a building block in the synthesis of biologically active compounds, particularly those targeting pyridine-binding enzymes and receptors.

-

Investigation of its coordination chemistry with various transition metals, potentially leading to novel catalytic systems.

-

Development of functionalized derivatives with enhanced properties for specific applications in medicinal chemistry and materials science.

-

Detailed structural and computational studies to better understand its reactivity patterns and electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume